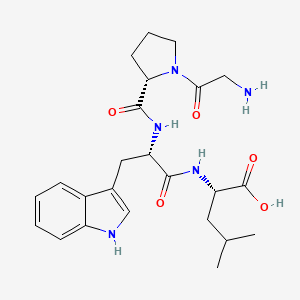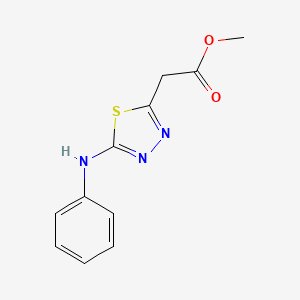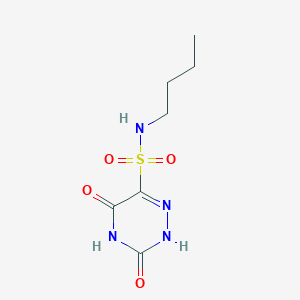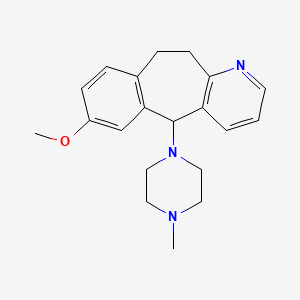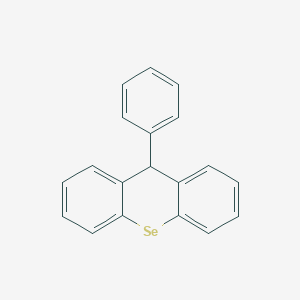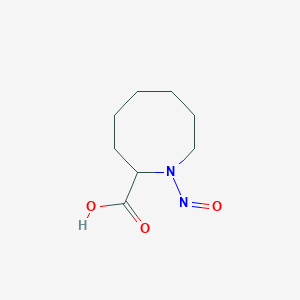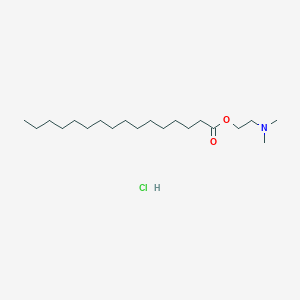![molecular formula C21H24O7 B14678179 But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane CAS No. 32457-83-3](/img/structure/B14678179.png)
But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane is a complex polymeric compound. This compound is formed by the polymerization of 2-Butenedioic acid (2E)-, 4,4’-(1-methylethylidene)bis[phenol], and oxirane. It is known for its unique chemical properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane typically involves the polymerization of the monomers under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired polymer structure is obtained .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The process is optimized to achieve high yield and purity of the polymer. The polymer is then purified and processed into the desired form for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in the reduction of specific functional groups within the polymer.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and medical devices due to its unique properties.
Industry: Applied in the production of coatings, adhesives, and other industrial products
Mécanisme D'action
The mechanism of action of 2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane involves its interaction with specific molecular targets and pathways. The polymer can interact with various biological molecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the polymer is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fumaric Acid: A stereoisomer of 2-Butenedioic acid with similar chemical properties.
Maleic Acid: Another stereoisomer of 2-Butenedioic acid with distinct chemical properties.
Bisphenol A: A compound similar to 4,4’-(1-methylethylidene)bis[phenol] with similar applications.
Uniqueness
2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane is unique due to its specific polymer structure and properties. It combines the properties of its monomers, resulting in a polymer with unique chemical and physical characteristics that make it suitable for a wide range of applications .
Propriétés
Numéro CAS |
32457-83-3 |
|---|---|
Formule moléculaire |
C21H24O7 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
but-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane |
InChI |
InChI=1S/C15H16O2.C4H4O4.C2H4O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-3(6)1-2-4(7)8;1-2-3-1/h3-10,16-17H,1-2H3;1-2H,(H,5,6)(H,7,8);1-2H2 |
Clé InChI |
ZTLXGUNBSMYRBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1CO1.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


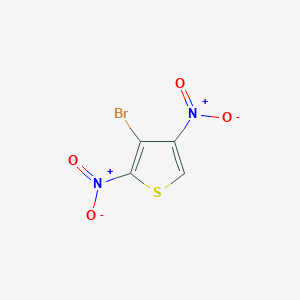
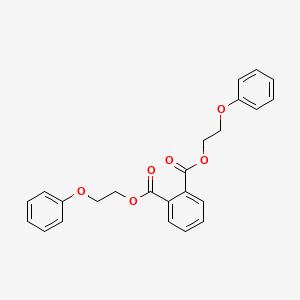
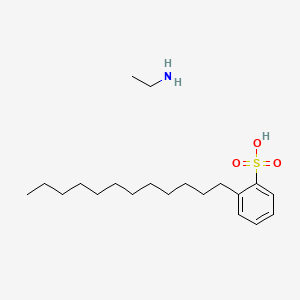
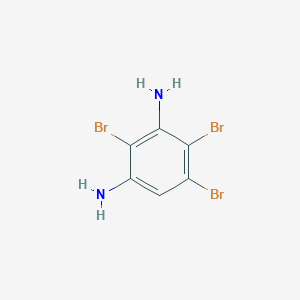
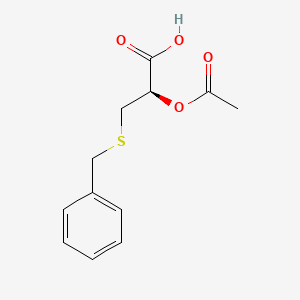

![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)
